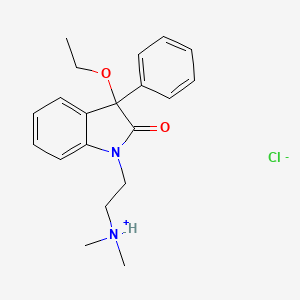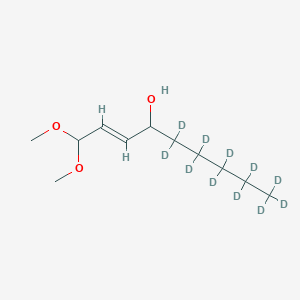
trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal: is a derivative of trans-4-Hydroxy-2-nonenal, a major electrophilic by-product of lipid peroxidation caused by oxidative stress. This compound is formed by the radical-initiated degradation of ω-6-polyunsaturated fatty acids such as linoleic and arachidonic acids . It is known for its role in various biological processes and its potential implications in diseases such as cancer .
Vorbereitungsmethoden
The synthesis of trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal involves several steps:
Oxidation of ω-6-polyunsaturated fatty acids: This step involves the radical-initiated degradation of fatty acids like linoleic and arachidonic acids.
Formation of trans-4-Hydroxy-2-nonenal: The oxidation process leads to the formation of trans-4-Hydroxy-2-nonenal.
Acetalization: The final step involves the acetalization of trans-4-Hydroxy-2-nonenal with dimethyl acetal to form the desired compound.
Analyse Chemischer Reaktionen
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal undergoes various chemical reactions:
Oxidation: This compound can be further oxidized to form epoxide derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: It can undergo substitution reactions, particularly with nucleophiles like amines and thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiols . Major products formed from these reactions include epoxides, alcohols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal has several scientific research applications:
Wirkmechanismus
The mechanism of action of trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal involves its interaction with cellular macromolecules:
Michael Addition: It forms adducts with proteins via Michael addition, targeting cysteine, histidine, and lysine residues.
Schiff Base Formation: It can also form Schiff bases with arginine and lysine residues.
DNA Adduct Formation: It interacts with DNA to form exocyclic guanine adducts, which can lead to mutations.
Vergleich Mit ähnlichen Verbindungen
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal is unique compared to other similar compounds due to its specific structure and reactivity:
4-Hydroxy-2-nonenal: The parent compound, which is less stable and more reactive.
4-Hydroperoxy-2-nonenal: Another lipid peroxidation product with different reactivity and biological effects.
4-Hydroxy-2-hexenal: A shorter-chain analog with distinct biological activities.
These comparisons highlight the uniqueness of this compound in terms of its stability and specific interactions with biological molecules .
Eigenschaften
Molekularformel |
C11H22O3 |
|---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
(E)-5,5,6,6,7,7,8,8,9,9,9-undecadeuterio-1,1-dimethoxynon-2-en-4-ol |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-12H,4-7H2,1-3H3/b9-8+/i1D3,4D2,5D2,6D2,7D2 |
InChI-Schlüssel |
ATGIHMSJAARJTF-CYOPEKLRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(/C=C/C(OC)OC)O |
Kanonische SMILES |
CCCCCC(C=CC(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


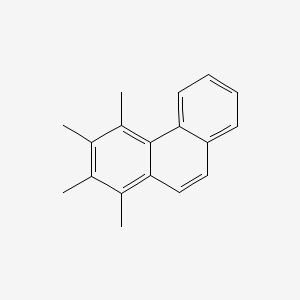
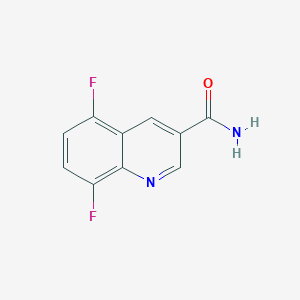
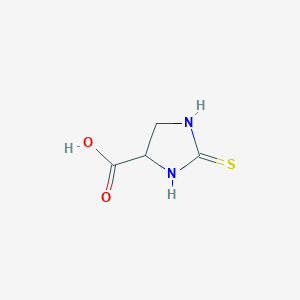
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
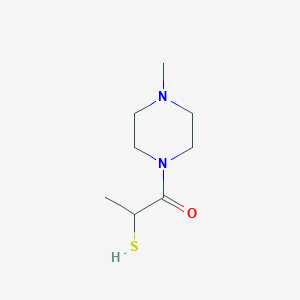
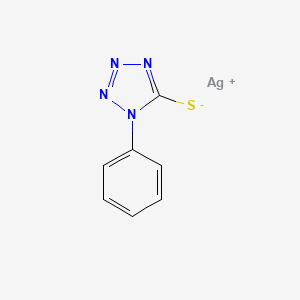

![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
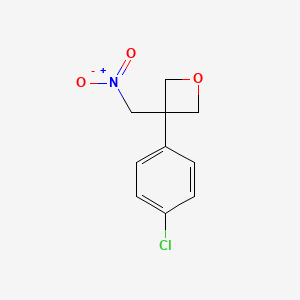
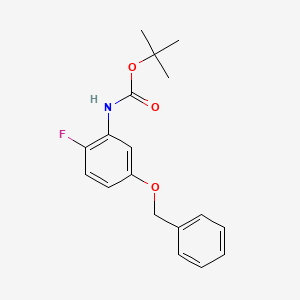
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
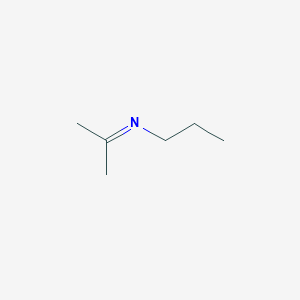
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
